1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea

Cannabinoid CB1 Receptor Allosteric Modulation Structure-Activity Relationship (SAR)

This synthetic urea features a distinctive 4-fluorophenylmethyl and bis(thiophenyl)methyl architecture unmatched by any single close analog. Its low Tanimoto similarity (<0.6) makes it a high-value scaffold for exploring the CB1 allosteric binding pocket via in vitro SAR or computational chemical space diversification. The fluorine enables ¹⁹F NMR and HPLC-MS method development. Key caveat: no public stability or solubility data exist; in-house assessment is mandatory. Procurement is recommended only for projects where direct activity measurement is planned, ensuring experimental reproducibility.

Molecular Formula C17H15FN2OS2
Molecular Weight 346.4 g/mol
CAS No. 2034333-98-5
Cat. No. B6424716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea
CAS2034333-98-5
Molecular FormulaC17H15FN2OS2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21)
InChIKeyRWBHWCRUEJBPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea (CAS 2034333-98-5) – Compound Profile for Scientific Procurement


1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea is a synthetic urea derivative characterized by a 4-fluorophenylmethyl substituent and a bis(thiophenyl)methyl moiety . With a molecular formula of C17H15FN2OS2 and a molecular weight of 346.4 g/mol, it belongs to a class of compounds frequently explored as allosteric modulators or receptor agonists in medicinal chemistry [1]. Publicly available quantitative pharmacological or selectivity data for this specific compound, however, remain extremely limited, and no peer-reviewed primary research paper or patent was identified that provides direct, comparator-based evidence of its biological activity.

Why 1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea Cannot Be Replaced by Generic Analogs


In-class urea compounds, particularly those with thiophene substitutions, exhibit highly divergent pharmacological profiles due to subtle structural variations. For instance, in cannabinoid type-1 receptor (CB1) allosteric modulator research, replacing a central phenyl ring with a thiophene ring significantly altered potency in calcium mobilization, [35S]GTPγS binding, and metabolic stability [1]. The unique combination of a 4-fluorophenylmethyl group and a bis(thiophenyl)methyl group in this compound is not matched by any single close analog, meaning generic substitution risks introducing uncharacterized changes in target affinity, selectivity, or pharmacokinetic properties. Without direct experimental data, any substitution would be a blind guess, compromising experimental reproducibility.

Quantitative Evidence for 1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea – Procurement Selection Criteria


CB1 Receptor Allosteric Modulation – Class-Level Potency Comparison

Although no direct data exist for CAS 2034333-98-5, a closely related thiophenylurea analog (compound 11 in the reference) demonstrated EC50 values of 58 nM (calcium mobilization) and 112 nM ([35S]GTPγS binding) at the CB1 receptor [1]. The target compound shares the thiophene-urea core but introduces a 4-fluorophenylmethyl group and a second thiophene ring, structural features that are known to influence allosteric binding pockets. This class-level inference suggests the target compound may exhibit comparable or differentiated modulatory activity, but quantitative confirmation is absent. Any procurement for CB1 research must acknowledge this data gap.

Cannabinoid CB1 Receptor Allosteric Modulation Structure-Activity Relationship (SAR)

Molecular Topology Differentiation from Closest Analogs

A structural comparison with the closest commercially available analogs (CAS 2034306-59-5 and CAS 553657-51-5) reveals that 2034333-98-5 possesses a unique constitutional isomerism. The target compound contains a 4-fluorophenylmethyl group on one urea nitrogen and a bis(thiophen-2-yl)(thiophen-3-yl)methyl group on the other, whereas the analogs feature simpler substitutions (e.g., thiophen-2-yl only). This topological difference results in a Tanimoto similarity index (ECFP4) of less than 0.6 to any listed analog, indicating substantial chemical space divergence [1]. No biological fingerprint data are available to translate this structural uniqueness into a functional differentiation claim.

Cheminformatics Molecular Similarity Drug Design

Absence of HERG Liability and In Vivo Efficacy Data – Risk Flag

For the class of thiophene-3-yl-methyl ureas, a known liability is inhibition of the human ether-a-go-go related gene (hERG) potassium channel, which is associated with cardiotoxicity [1]. While some series have been designed to mitigate hERG inhibition, no data exist for CAS 2034333-98-5. Similarly, the relevant CB1 allosteric modulator analog (compound 11) showed poor blood-brain barrier (BBB) penetration and limited in vivo efficacy in a cocaine-seeking behavior model [2]. The target compound's hERG and BBB profiles are entirely uncharacterized, representing a significant procurement risk for programs requiring CNS exposure or cardiac safety.

Cardiotoxicity hERG Inhibition Preclinical Safety

Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea – When to Procure


Chemical Probe Synthesis for CB1 Allosteric Modulator SAR Exploration

Structural analogs of thiophenylureas have shown promising CB1 allosteric modulation [1]. This compound, with its unique 4-fluorophenylmethyl and bis(thiophenyl)methyl decoration, could serve as a novel scaffold for probing the CB1 allosteric binding pocket. Procurement is recommended only for in vitro SAR studies where direct measurement of activity is planned, given the lack of pre-existing biological annotation.

In Silico Modeling and Molecular Dynamics Simulations

The compound's distinct topological features (calculated Tanimoto similarity <0.6 to nearest neighbors [2]) make it a candidate for computational studies aiming to diversify chemical space coverage. Researchers using it as a virtual screening hit or for docking studies must treat any predicted activity as unvalidated.

Method Development for Thiophene-Urea Analytical Characterization

Its well-defined molecular formula (C17H15FN2OS2) and the presence of fluorine make it suitable for developing HPLC-MS or 19F NMR analytical methods. However, the compound's stability and solubility must be assessed in-house, as no public data exist .

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.